Fmoc-N-(丙基)-甘氨酸

描述

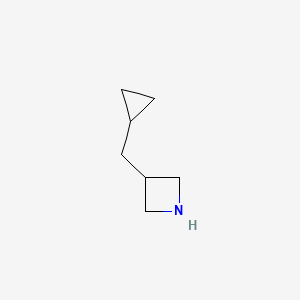

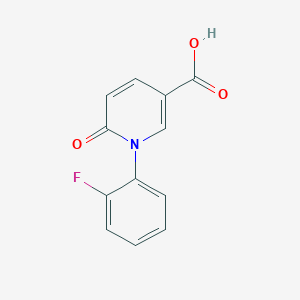

“Fmoc-N-(propyl)-glycine” is a biochemical used for proteomics research . It has a molecular formula of C20H21NO4 and a molecular weight of 339.39 .

Synthesis Analysis

The synthesis of Fmoc-N-(propyl)-glycine involves Fmoc-based peptide synthesis . This process includes the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and a strategy for the coupling of α,α-disubstituted alkenyl amino acids .Molecular Structure Analysis

The molecular structure of Fmoc-N-(propyl)-glycine involves the Fmoc group attached to the N α ‐amine of an amino acid .Chemical Reactions Analysis

The chemical reactions involving Fmoc-N-(propyl)-glycine include the use of the fluorenylmethyloxycarbonyl (Fmoc) moiety as an N-masking group of the N-terminal cysteine of the middle peptide thioester segment . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o -aminoanilide .Physical And Chemical Properties Analysis

Fmoc-N-(propyl)-glycine has a molecular weight of 339.4 g/mol, a XLogP3-AA of 3.7, one hydrogen bond donor count, four hydrogen bond acceptor count, and seven rotatable bond count . Its exact mass and monoisotopic mass are 339.14705815 g/mol .科学研究应用

肽合成和修饰

Fmoc-N-(丙基)-甘氨酸用于肽合成,特别是在肽核酸 (PNA) 低聚化的背景下。例如,Wojciechowski 和 Hudson(2008)描述了使用 Fmoc-N-(丙基)-甘氨酸衍生物进行固相肽合成的肽核酸单体的合成。这展示了该化合物在生成复杂肽结构中的效用,这对于各种生物医学应用至关重要 (Wojciechowski 和 Hudson,2008)。

生物相容性和生物医学应用

Liang 等人(2010)研究了一种含有疏水性 N-芴-9-甲氧羰基 (FMOC) 尾部的肽的生物相容性,特别是在眼科中。该研究突出了基于 FMOC 的肽(如 Fmoc-N-(丙基)-甘氨酸)在创建用于治疗眼部疾病的可植入药物递送系统中的潜力 (Liang 等人,2010)。

材料科学和缓蚀

在材料科学领域,Fmoc-N-(丙基)-甘氨酸衍生物已被探索用作缓蚀剂。陈(2018)合成了一种新型甘氨酸衍生物(9H-芴-9-基)甲基(2-(十七烷基氨基)-2-氧代乙基氨基甲酸酯(FMOC),并研究了其作为碳钢缓蚀剂的功效。这项研究为在工业应用中使用 Fmoc-N-(丙基)-甘氨酸衍生物开辟了途径,尤其是在保护金属免受腐蚀方面 (陈,2018)。

水凝胶形成和生物材料

Nita 等人(2022)探索了使用短芳香肽衍生物(包括 Fmoc-N-(丙基)-甘氨酸)形成类似细胞外基质的水凝胶。由于其纳米纤维结构,这些水凝胶在生物医学应用中显示出前景,例如细胞培养基质和组织工程 (Nita 等人,2022)。

未来方向

作用机制

Target of Action

The primary target of Fmoc-N-(propyl)-glycine is the amino group of an amino acid . The compound is used in the field of peptide synthesis, where it serves as a protecting group for the amino group . This protection is crucial for the successful formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group .

Mode of Action

Fmoc-N-(propyl)-glycine interacts with its targets by forming a protective layer around the amino group . This is achieved through a reaction with the amino group, resulting in the formation of a carbamate . The protective layer prevents unwanted reactions during the peptide synthesis process, allowing for the successful formation of peptide bonds .

Biochemical Pathways

The use of Fmoc-N-(propyl)-glycine affects the pathway of peptide synthesis . By protecting the amino group, the compound allows for the successful activation of the carboxyl group of an amino acid, a crucial step in the formation of peptide bonds . This results in the efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The pharmacokinetics of Fmoc-N-(propyl)-glycine are largely determined by its role as a protecting group in peptide synthesis . The compound is typically introduced into the system through a reaction with the amino group of an amino acid . Once its role is fulfilled, the Fmoc group is removed by a base . This process influences the bioavailability of the compound, as it is only present in the system for the duration of the peptide synthesis process .

Result of Action

The molecular and cellular effects of Fmoc-N-(propyl)-glycine’s action are seen in the successful synthesis of peptides . By protecting the amino group, the compound allows for the formation of peptide bonds without unwanted side reactions . This results in the creation of peptides of varying sizes and complexities, which are crucial for various biological functions .

Action Environment

The action, efficacy, and stability of Fmoc-N-(propyl)-glycine are influenced by various environmental factors. The compound is typically used in a controlled laboratory setting, where factors such as temperature, pH, and the presence of other chemicals can be carefully regulated . These factors can influence the efficiency of the compound’s protective action, as well as its stability within the system .

属性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSPPCXYCLZPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-(propyl)-glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)